3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core.
Chemical Reactions Analysis
3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition.
Medicine: Due to its structural similarity to other bioactive quinazolines, it is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives such as:
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
2,4-dioxoquinazoline: Exhibits similar biological activities but differs in its substitution pattern and specific interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H14Cl2N2O3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-15-10-8-14(9-11-15)20(27)13-25-19-7-2-1-6-18(19)21(28)26(22(25)29)17-5-3-4-16(24)12-17/h1-12H,13H2 |
InChI Key |
BNQFADCWTGOBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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